N-(3-Chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea
Description
N-(3-Chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea is a urea derivative characterized by a 3-chloro-4-methylphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Urea and thiourea derivatives are widely studied for their diverse biological activities, including herbicidal, pesticidal, and antiviral properties. The pyrimidinyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets .
Properties
CAS No. |
616208-84-5 |
|---|---|
Molecular Formula |
C14H15ClN4O |
Molecular Weight |
290.75 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C14H15ClN4O/c1-8-4-5-11(7-12(8)15)18-14(20)19-13-16-9(2)6-10(3)17-13/h4-7H,1-3H3,(H2,16,17,18,19,20) |
InChI Key |
WQYNNROGFDWQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC(=CC(=N2)C)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of urea derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Urea/Thiourea Derivatives
Key Observations:
- Anti-HIV Activity : SPIII-5Cl-BZ, a sulfonamide derivative with a pyrimidinyl group, inhibits HIV integrase, highlighting the role of indolinyl substituents in antiviral targeting .
- Herbicidal Activity : Thiourea derivatives with lipophilic substituents (e.g., trifluoromethylphenyl-isoxazolyl in ) exhibit strong herbicidal effects, likely due to enhanced membrane permeability and enzyme inhibition . The target compound’s chloro and methyl groups may similarly disrupt plant metabolic pathways.
- Pesticidal Applications : Cyclosulfamuron, a methoxy-substituted pyrimidinyl urea, is a commercial herbicide, underscoring the importance of electron-withdrawing substituents for pesticidal efficacy .
Crystallographic and Hydrogen-Bonding Profiles
- Thiourea Derivative (C19H14ClF3N4O2S): Crystallizes in the monoclinic system (space group P21/c) with intermolecular hydrogen bonds and π-π interactions stabilizing its 3D architecture .
- N-(4,6-Dimethylpyrimidin-2-yl)-acyl thiourea : Exhibits a triclinic system (space group P-1) with thiourea-pyrimidine coplanarity and hydrogen-bonded 2D networks .
- Target Compound : While crystallographic data is unavailable, analogous pyrimidinyl ureas typically form hydrogen bonds via urea NH groups, enhancing target binding.
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